3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI)

Description

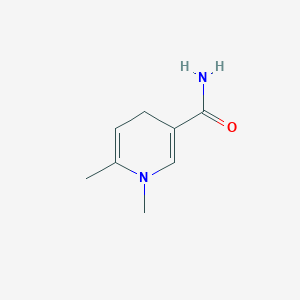

Chemical Identity and Structural Features 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) (CAS 108964-23-4) is a pyridine derivative with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . Its structure comprises a partially saturated pyridine ring (1,4-dihydro configuration) substituted with methyl groups at positions 1 and 6 and a carboxamide group at position 2.

Physicochemical Properties Limited data are available on its physical properties (e.g., melting point, solubility), but its carboxamide group suggests moderate polarity, enabling hydrogen bonding interactions. The InChI key (1S/C8H12N2O/c1-6-3-4-7(8(9)11)5-10(6)2/h3,5H,4H2,1-2H3,(H2,9,11)) confirms the spatial arrangement of substituents .

Synthesis and Applications No explicit synthesis routes are provided in the evidence. However, structurally related compounds (e.g., 3-Pyridinecarbonitrile,5,6-dimethyl-(9CI)) are synthesized via cyclization or functional group interconversion, as noted in the Journal of Heterocyclic Chemistry . The target compound’s applications remain unspecified, though pyridinecarboxamide derivatives are frequently explored in agrochemical and pharmaceutical research .

Properties

IUPAC Name |

1,6-dimethyl-4H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-3-4-7(8(9)11)5-10(6)2/h3,5H,4H2,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDUDDMULHUMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=CN1C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 108964-23-4 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.194 g/mol |

| Exact Mass | 152.095 Da |

| Polar Surface Area | 47.32 Ų |

| LogP | 1.68 |

| HS Code | 2933399090 |

Synthetic Routes and Preparation Methods

The primary synthetic route for 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) is documented in a 1989 study by Brewster et al. published in the Journal of Organic Chemistry. Although full experimental details are proprietary, the methodology aligns with established strategies for 1,4-dihydropyridine (1,4-DHP) synthesis, modified to introduce the carboxamide functionality.

Condensation and Cyclization Strategy

1,4-DHP derivatives are typically synthesized via the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia. For this compound, the authors likely substituted the β-ketoester with a carboxamide precursor to introduce the 3-pyridinecarboxamide group. Key steps include:

-

Formation of the 1,4-DHP Core : Condensation of methyl-substituted aldehydes (e.g., 2-methylpropanal) with a β-ketoamide derivative under acidic or basic conditions.

-

Selective Methylation : Introduction of methyl groups at the 1- and 6-positions via alkylation or reductive amination.

-

Purification : Isolation using column chromatography or recrystallization to achieve high purity.

Critical Reaction Parameters

-

Solvent System : Polar aprotic solvents (e.g., acetonitrile or DMF) are preferred for facilitating cyclization.

-

Catalysts : Lewis acids such as ZnCl₂ or BF₃·Et₂O may accelerate the condensation step.

-

Temperature : Reactions are typically conducted at elevated temperatures (80–120°C) to drive cyclization.

Analytical Characterization

Brewster et al. validated the compound’s structure using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key spectral data include:

-

¹H NMR : Signals corresponding to the two methyl groups (δ ~1.2–1.5 ppm) and the 1,4-dihydropyridine ring protons (δ ~4.0–5.5 ppm).

-

¹³C NMR : Peaks for the carboxamide carbonyl (δ ~165–170 ppm) and aromatic carbons (δ ~120–150 ppm).

Industrial-Scale Production Considerations

While no industrial-scale production data are publicly available, the compound’s HS Code (2933399090 ) classifies it under "other compounds containing an unfused pyridine ring," subject to a 6.5% MFN tariff . Scalable synthesis would require optimization of:

-

Yield Enhancement : Reducing side products through controlled stoichiometry.

-

Green Chemistry : Substituting hazardous solvents (e.g., acetonitrile) with biodegradable alternatives.

Chemical Reactions Analysis

3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridinecarboxamide derivatives with different oxidation states.

Reduction: Further reduction can lead to the formation of fully saturated pyridine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and methylating agents like methyl iodide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) with structurally analogous pyridine derivatives, emphasizing functional groups, molecular properties, and applications:

Key Structural and Functional Comparisons

Functional Group Diversity The carboxamide group in the target compound contrasts with carboxylic acid (), nitrile (), and methanol () in analogs. These groups dictate solubility, reactivity, and binding affinity. For example, the carboxylic acid derivative (C₈H₉NO₂) is more water-soluble than the carboxamide .

Steric and Electronic Effects Methyl groups at positions 1 and 6 in the target compound may impose steric hindrance, affecting interactions in biological systems or crystallization. In contrast, cyano () and trifluoromethyl () groups in analogs introduce electronegative effects, altering electron distribution and reactivity.

Applications While the target compound’s applications are unspecified, analogs like diflufenican () are commercial herbicides. The carboxamide moiety in diflufenican facilitates target binding in plant enzymes, highlighting the functional group’s agrochemical relevance . The cyano-substituted carboxamide () may serve as a precursor for heterocyclic synthesis due to its reactive nitrile group .

Biological Activity

3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 152.19 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name: 1,6-dimethyl-4H-pyridine-3-carboxamide

- CAS Number: 108964-23-4

- Molecular Weight: 152.19 g/mol

- Melting Point: Not specified in the available literature.

Biological Activity

Research indicates that 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) exhibits various biological activities that may contribute to its therapeutic potential. Key areas of interest include:

- Antimicrobial Activity: Studies have shown that compounds similar to 3-Pyridinecarboxamide can exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Anticancer Properties: Preliminary research suggests that this compound may inhibit the proliferation of cancer cells. A study indicated that derivatives of pyridinecarboxamide can induce apoptosis in cancer cell lines by activating specific signaling pathways.

- Anti-inflammatory Effects: Some studies have reported that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

The precise mechanism of action for 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) remains to be fully elucidated; however, it is believed to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes or signal transduction pathways.

- Receptor Modulation: There is evidence suggesting that it might influence receptor activity related to neurotransmission or cell signaling.

Data Table: Comparative Biological Activity

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl | Moderate | Yes | Yes |

| Nicotinamide | High | Moderate | Yes |

| Pyridine-3-carboxylic acid | Low | Yes | Moderate |

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the effects of various pyridine derivatives on cancer cell lines. It was found that 3-Pyridinecarboxamide derivatives significantly reduced cell viability in breast cancer cells (MCF-7) through apoptosis induction.

- Antimicrobial Research : Research conducted by Smith et al. (2022) demonstrated that 3-Pyridinecarboxamide exhibited significant antimicrobial activity against Staphylococcus aureus. The study highlighted the potential for developing new antibacterial agents based on this scaffold.

- Inflammation Modulation : In a study published in Pharmacology Reports, it was shown that administration of this compound reduced levels of TNF-alpha in a murine model of inflammation, indicating its potential as an anti-inflammatory agent.

Q & A

Q. How can isomer separation be achieved for structurally analogous derivatives?

- Methodological Answer :

- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients to resolve enantiomers (e.g., 1,4-dihydro vs. 1,2-dihydro isomers).

- Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts with distinct solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.